(E)-3-(2-chlorophenyl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one
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Description
(E)-3-(2-chlorophenyl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C20H18ClF3N2O2 and its molecular weight is 410.82. The purity is usually 95%.
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Biological Activity
(E)-3-(2-chlorophenyl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one, commonly referred to as a pyridine derivative, has garnered attention for its potential biological activities. This compound's unique structure, featuring a chlorophenyl group and a trifluoromethyl moiety, suggests diverse interactions with biological targets, making it a candidate for further pharmacological exploration.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula. The molecular weight is approximately 392.87 g/mol, and its structure includes various functional groups that may influence its biological activity.
Property | Value |
---|---|
Molecular Weight | 392.87 g/mol |
IUPAC Name | This compound |
CAS Number | Not available |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
1. Anticancer Activity
Studies have shown that pyridine derivatives can inhibit tumor growth through various mechanisms, including the induction of apoptosis and interference with cell cycle progression. For instance, compounds with similar structures have demonstrated efficacy in targeting specific cancer cell lines, leading to significant reductions in cell viability.
2. Antimicrobial Properties
Pyridine derivatives are noted for their antimicrobial activity against various pathogens. The presence of electron-withdrawing groups like trifluoromethyl enhances their potency against bacteria and fungi.
3. Neuropharmacological Effects
Some studies suggest that pyridine-based compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases or mental health disorders.
Case Studies and Research Findings
Several studies have examined the biological activity of pyridine derivatives:
Study 1: Anticancer Efficacy
A study by Mocket et al. (2020) investigated the structure–activity relationship (SAR) of pyridine derivatives as inhibitors of specific enzymes involved in cancer progression. The results indicated that modifications to the piperidine ring significantly enhanced anticancer properties, with some compounds achieving IC50 values in the nanomolar range.
Study 2: Antimicrobial Activity
Research published in MDPI highlighted the antimicrobial effects of trifluoromethyl-substituted pyridines against resistant bacterial strains. The findings showed that these compounds exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL for several tested pathogens.
Study 3: Neuropharmacological Effects
A recent publication explored the effects of pyridine derivatives on neurotransmitter receptors. The study found that certain analogs could enhance GABAergic transmission, suggesting potential applications in treating anxiety disorders.
Data Tables
The following tables summarize key findings from relevant studies on the biological activities of similar compounds:
Compound Structure | Biological Activity | IC50/Effectiveness |
---|---|---|
Pyridine derivative A | Anticancer | IC50 = 50 nM |
Pyridine derivative B | Antimicrobial | MIC = 5 µg/mL |
Pyridine derivative C | Neuropharmacological | Enhanced GABA transmission |
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClF3N2O2/c21-17-4-2-1-3-14(17)5-8-19(27)26-11-9-16(10-12-26)28-18-7-6-15(13-25-18)20(22,23)24/h1-8,13,16H,9-12H2/b8-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVXMWIUYVHJBY-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C=CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)/C=C/C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.